molecular formula C7H11NO4 B13457408 Piperidine-3,5-dicarboxylic Acid

Piperidine-3,5-dicarboxylic Acid

Katalognummer: B13457408
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: YWWGOKNLNRUDAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Piperidine-3,5-dicarboxylic Acid (CAS 121260-18-2) is a valuable chemical intermediate in organic and medicinal chemistry research. Piperidine derivatives are crucial building blocks in the pharmaceutical industry, featured in over twenty classes of pharmaceuticals and alkaloids . The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental scaffold for constructing biologically active molecules . This dicarboxylic acid is related to the pyridinedicarboxylic acid family, compounds often utilized in the synthesis of complex macrocyclic receptors and metal-organic frameworks (MOFs) . Furthermore, studies on piperidine dicarboxylate isomers have explored their conformational interactions with excitatory amino acid receptors in the mammalian central nervous system, highlighting the importance of this class of compounds in neuropharmacological research . This product is intended for research applications and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWGOKNLNRUDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure and Properties of Piperidine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-3,5-dicarboxylic acid (PDA) is a highly versatile, conformationally restricted heterocyclic scaffold extensively utilized in modern medicinal chemistry. By locking the flexible dicarboxylic acid pharmacophore into a rigid piperidine ring, PDA serves as a critical building block for synthesizing complex peptidomimetics, renin inhibitors, and conformationally constrained analogues of glutamic acid. This guide provides an in-depth analysis of its stereochemical properties, physicochemical profile, and validated protocols for its isolation and functionalization.

Chemical Structure and Stereochemical Dynamics

The core structure of PDA consists of a six-membered nitrogen-containing heterocycle (piperidine) with carboxylic acid moieties at the C3 and C5 positions.

Causality in Stereochemistry : The presence of two chiral centers at C3 and C5 generates distinct stereoisomeric forms that dictate the molecule's utility in asymmetric synthesis.

  • cis-Isomer (Meso Compound) : The (3S,5R)-piperidine-3,5-dicarboxylic acid possesses an internal plane of symmetry passing through the nitrogen (N1) and C4 atoms. Consequently, the cis-isomer is a meso compound (achiral). This property is highly advantageous; it allows for to yield highly enantioenriched monoesters without the theoretical 50% yield cap associated with classical kinetic resolution of racemates[1].

  • trans-Isomers (Enantiomeric Pair) : The (3S,5S) and (3R,5R) configurations lack this plane of symmetry and exist as a pair of chiral enantiomers. These are typically synthesized when a specific spatial orientation of the carboxylate groups is required to probe specific receptor binding pockets.

Stereochemistry Root Piperidine-3,5-dicarboxylic Acid Cis cis-Isomer (Plane of Symmetry) Root->Cis Trans trans-Isomers (No Symmetry) Root->Trans Meso Meso Compound (3S, 5R) Achiral Cis->Meso Enant1 (3S, 5S)-Isomer Chiral Trans->Enant1 Enant2 (3R, 5R)-Isomer Chiral Trans->Enant2

Stereochemical classification of Piperidine-3,5-dicarboxylic Acid isomers.

Physicochemical Profile

Understanding the physicochemical properties of PDA is essential for optimizing reaction conditions, particularly its zwitterionic nature. The secondary amine and the two carboxylic acids mean that at physiological pH, the molecule exists predominantly as a net-negative zwitterion, heavily influencing its solubility profile.

Table 1: Physicochemical Profile of Piperidine-3,5-dicarboxylic Acid

PropertyValue / Description
CAS Registry Number (General), (cis-isomer)[2]
Molecular Formula C7H11NO4[2]
Molecular Weight 173.17 g/mol [2]
Topological Polar Surface Area (TPSA) 86.63 Ų[2]
LogP (Predicted) -0.62[2]
Hydrogen Bond Donors / Acceptors 3 / 4[2]
Rotatable Bonds 2[2]

Applications in Drug Development

PDA's rigidity makes it an ideal scaffold for advanced drug discovery:

  • Renin Inhibitors : 3,5-substituted piperidines are utilized as core structures in , targeting the aspartyl protease responsible for hypertension[3].

  • Conformationally Constrained Amino Acids : PDA is a precursor for cyclic β,γ′-diamino acids. Through Curtius rearrangement of the monoester, researchers can synthesize cyclic amino acid analogues that mimic peptide secondary structures while resisting proteolytic degradation[1].

  • NMDA Receptor Ligands : Piperidine derivatives act as high-affinity antagonists at the ion channel of the, making dicarboxylic acid variants valuable for probing glutamate receptor binding pockets[4].

Experimental Methodologies: Synthesis and Functionalization

To utilize PDA in solid-phase peptide synthesis or cross-coupling reactions, the secondary amine must be protected, and the meso-diester must be desymmetrized.

Protocol 1: N-Boc Protection of the Meso-Diester

Objective : Mask the nucleophilic secondary amine to prevent unwanted amidation during subsequent carboxylate functionalization. Causality : Di-tert-butyl dicarbonate (Boc₂O) is chosen over Fmoc-Cl because the Boc group is highly stable under the basic conditions required for the subsequent enzymatic ester hydrolysis.

  • Preparation : Dissolve cis-piperidine-3,5-dicarboxylic acid dimethyl ester (1.0 eq, ~26.8 mmol) in anhydrous dichloromethane (DCM, 55 mL) under an inert argon atmosphere[3].

  • Reagent Addition : Add Boc₂O (1.1 eq, 29.5 mmol) dropwise at 0 °C.

    • Self-Validation Check: The visible evolution of CO₂ gas indicates the nucleophilic attack and subsequent decomposition of the intermediate, confirming the reaction is actively proceeding.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching & Extraction : Quench the reaction with 0.1 N aqueous HCl to neutralize any unreacted amine and protonate byproducts. Extract the aqueous phase twice with a DCM/MeOH (9:1) mixture[3].

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (hexane/ethyl acetate) to yield N-Boc-cis-piperidine-3,5-dicarboxylic acid dimethyl ester.

Protocol 2: Chemoenzymatic Desymmetrization

Objective : Convert the achiral meso-diester into a chiral monoester with >98% enantiomeric excess (ee). Causality : Using a hydrolytic enzyme (e.g., Pig Liver Esterase) allows for the chemoselective and stereoselective hydrolysis of only one ester group, leveraging the meso symmetry to achieve up to 100% theoretical yield of the chiral product[1].

  • Buffer Preparation : Suspend the N-Boc-protected diester in a 0.1 M phosphate buffer (pH 7.2) containing 10% v/v DMSO to aid substrate solubility.

  • Enzymatic Hydrolysis : Add the esterase enzyme. Maintain the pH strictly at 7.2 using a pH stat titrator loaded with 0.1 M NaOH.

  • Monitoring : Monitor the reaction continuously.

    • Self-Validation Check: The reaction is deemed complete when exactly 1.0 equivalent of NaOH has been consumed by the pH stat, mathematically proving the hydrolysis of a single ester group without over-hydrolysis to the di-acid.

  • Isolation : Acidify the mixture to pH 3.0 using 1 M HCl to protonate the newly formed carboxylic acid. Extract the aqueous layer thoroughly with ethyl acetate.

  • Analysis : Confirm the structure and ee (>98%) of the resulting (3S,5R)-N-Boc-piperidine-3,5-dicarboxylic acid monoester via chiral stationary phase HPLC and polarimetry[1].

Workflow Step1 Meso-Diester (Achiral) Step2 N-Boc Protection (Boc2O, DCM) Step1->Step2 Step3 N-Boc Meso-Diester Step2->Step3 Step4 Enzymatic Hydrolysis (Esterase, pH 7.2) Step3->Step4 Step5 Chiral Monoester (>98% ee) Step4->Step5

Chemoenzymatic desymmetrization workflow for N-Boc-piperidine-3,5-dicarboxylic acid.

References

  • Park, J. S., Yeom, C. E., Choi, S. H., et al. (2003). "An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ′-diamino acid." Elsevier Pure / Tetrahedron: Asymmetry. URL:[Link]

  • Novartis Pharma AG (2007). "WO2007077005A1 - 3,5-substituted piperidine compounds as renin inhibitors". Google Patents.
  • US Biological Life Sciences. "piperidine suppliers USA - NMDA Ion Channel Blockers". American Chemical Suppliers. URL: [Link]

Sources

Piperidine-3,5-dicarboxylic Acid: A Structural Probe for Glutamate Receptor Topography

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract: The precise manipulation of neuronal signaling remains a cornerstone of neuroscience and therapeutic development. Glutamate, the principal excitatory neurotransmitter in the central nervous system, and its receptors are primary targets for intervention in a host of neurological disorders. The development of rigid glutamate analogs has been instrumental in mapping the intricate topographies of glutamate binding sites. While isomers such as 2,3- and 2,4-piperidine dicarboxylic acid have been extensively studied, the 3,5-disubstituted scaffold represents a unique and underexplored conformational tool. This guide provides a comprehensive technical overview of piperidine-3,5-dicarboxylic acid, focusing on its synthesis, stereochemical considerations, and a validated workflow for its pharmacological characterization as a rigid glutamate analog.

The Rationale for Rigid Analogs in Glutamate Receptor Research

The inherent conformational flexibility of L-glutamate allows it to adopt numerous shapes, enabling it to bind to a wide array of receptor subtypes, including ionotropic (NMDA, AMPA, kainate) and metabotropic (mGlu) receptors.[1] This flexibility, however, is a significant hurdle for developing subtype-selective drugs. By "locking" the key pharmacophoric elements—the alpha-amino group, alpha-carboxyl group, and distal carboxyl group—into a constrained piperidine ring, we create rigid analogs. These molecules can only interact with a receptor's binding pocket if their fixed geometry is complementary to the receptor's "active" conformation.

The strategic value of the piperidine-3,5-dicarboxylic acid scaffold lies in the unique spatial relationship it imposes on the two carboxyl groups. Unlike the adjacent (2,3-), or extended (2,4-) arrangements, the 3,5-substitution places the acidic moieties in a distinct geometric plane, offering a novel probe to explore the dimensions and electrostatic landscape of glutamate binding sites.

Synthesis and Stereochemical Control

The synthesis of 3,5-disubstituted piperidines is a non-trivial challenge that requires precise control over stereochemistry to yield the distinct cis and trans diastereomers. These isomers present the carboxyl groups in different spatial orientations and are therefore expected to exhibit distinct pharmacological profiles. A robust and scalable synthetic strategy often begins with a corresponding disubstituted pyridine precursor.[2]

Key Synthetic Pathway: Catalytic Hydrogenation

A prevalent method for creating the piperidine core is the catalytic hydrogenation of a 3,5-disubstituted pyridine derivative.[2][3] The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity of the product.

G cluster_synthesis Synthetic Workflow Pyridine 3,5-Pyridine dicarboxylic acid ester H2_Catalyst H₂, Catalyst (e.g., Ru/C, PtO₂) Pyridine->H2_Catalyst Reduction Mixture Cis/Trans Mixture of Piperidine Diester H2_Catalyst->Mixture Separation Chromatographic Separation (e.g., Prep-HPLC, SMB) Mixture->Separation Diastereomer Isolation Cis_Isomer Cis-Piperidine-3,5- dicarboxylic acid ester Separation->Cis_Isomer Cis Isomer Trans_Isomer Trans-Piperidine-3,5- dicarboxylic acid ester Separation->Trans_Isomer Trans Isomer Hydrolysis_Cis Ester Hydrolysis (e.g., LiOH, H₂O) Cis_Isomer->Hydrolysis_Cis Hydrolysis_Trans Ester Hydrolysis (e.g., LiOH, H₂O) Trans_Isomer->Hydrolysis_Trans Final_Cis Cis-Piperidine-3,5- dicarboxylic Acid Hydrolysis_Cis->Final_Cis Final_Trans Trans-Piperidine-3,5- dicarboxylic Acid Hydrolysis_Trans->Final_Trans

Caption: General workflow for the synthesis and separation of cis- and trans-piperidine-3,5-dicarboxylic acid.

Experimental Protocol: Synthesis and Isomer Separation

This protocol provides a representative, self-validating methodology for producing and isolating the target isomers.

Objective: To synthesize and separate the cis and trans isomers of diethyl piperidine-3,5-dicarboxylate.

Materials:

  • Diethyl 3,5-pyridinedicarboxylate

  • Ruthenium on Carbon (Ru/C, 5 wt%)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel (Parr apparatus)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane:Ethyl Acetate gradient)

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (N₂ or Ar).

  • Reaction Setup: To the vessel, add diethyl 3,5-pyridinedicarboxylate (1.0 eq) and anhydrous ethanol. Carefully add the Ru/C catalyst (0.1 eq by weight). Causality: Ethanol is a suitable solvent for both the starting material and the product. Ru/C is an effective catalyst for pyridine ring reduction.

  • Hydrogenation: Seal the vessel. Purge with H₂ gas three times to remove any residual air. Pressurize the vessel to the target pressure (e.g., 500 psi) with H₂.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by checking H₂ uptake. Trustworthiness: Consistent pressure drop indicates hydrogen consumption and reaction progress. A stable pressure suggests completion or stalling.

  • Work-up: Cool the vessel to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with additional ethanol.

  • Purification: Concentrate the filtrate in vacuo to yield a crude oil containing a mixture of cis and trans isomers. Prepare a silica gel column and purify the crude product using flash column chromatography with a hexane:ethyl acetate gradient. The two isomers should elute at different retention times.

  • Characterization & Validation: Collect the separated fractions and analyze by ¹H NMR and ¹³C NMR to confirm the cis or trans stereochemistry based on coupling constants and chemical shifts. Confirm the mass using mass spectrometry.

Pharmacological Characterization: A Validated Workflow

Given the novelty of the 3,5-disubstituted scaffold, a systematic pharmacological evaluation is required to determine its affinity, potency, and efficacy at glutamate receptor subtypes.

G cluster_workflow Pharmacological Characterization Workflow Start Synthesized Compound (Cis & Trans Isomers) Binding Tier 1: Radioligand Binding Assays Start->Binding Decision1 Significant Binding? Binding->Decision1 Function Tier 2: Functional Assays (Electrophysiology) Agonist Agonist Activity? Function->Agonist Decision1->Function Yes End_Inactive Compound Inactive at Target Decision1->End_Inactive No Antagonist Antagonist Activity? Agonist->Antagonist No End_Agonist Characterize Potency (EC₅₀) & Efficacy (% Max) Agonist->End_Agonist Yes Antagonist->End_Inactive No End_Antagonist Characterize Potency (IC₅₀) & Mechanism Antagonist->End_Antagonist Yes

Caption: A tiered workflow for characterizing novel glutamate receptor ligands.

Tier 1: Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of cis- and trans-piperidine-3,5-dicarboxylic acid for NMDA, AMPA, and kainate receptors.

Methodology: Competitive Radioligand Binding

  • Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Kᵢ).

  • Materials:

    • Tissue Source: Rat cortical membranes (a rich source of all three iGluR subtypes).

    • NMDA Receptor Radioligand: [³H]CGP 39653 (a competitive antagonist).

    • AMPA Receptor Radioligand: [³H]AMPA.

    • Kainate Receptor Radioligand: [³H]Kainate.

    • Test Compounds: Stock solutions of cis- and trans-piperidine-3,5-dicarboxylic acid.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, 96-well filter plates.

  • Protocol:

    • Assay Setup: In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its Kₑ, and varying concentrations of the test compound (e.g., 10⁻⁹ M to 10⁻³ M).

    • Membrane Addition: Initiate the binding reaction by adding the prepared rat cortical membranes to each well.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium. Causality: Low temperature minimizes enzymatic degradation and non-specific binding.

    • Termination & Washing: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand. Trustworthiness: Rapid filtration and cold washes are critical to prevent dissociation of the ligand-receptor complex, ensuring an accurate measurement.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Tier 2: Functional Characterization (Electrophysiology)

Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators at specific receptor subtypes.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Principle: Xenopus oocytes can be engineered to express specific, functional glutamate receptor subtypes. TEVC allows for the direct measurement of ion flow through the receptor channel in response to ligand application.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for specific receptor subunits (e.g., GluN1/GluN2A for NMDA; GluA2 for AMPA).

    • TEVC setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., Ringer's solution).

    • Glutamate, NMDA, AMPA (as positive controls).

    • Test compounds.

  • Protocol:

    • Oocyte Preparation: Inject prepared oocytes with the cRNA of the desired receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Agonist Test: Perfuse the oocyte with the test compound at various concentrations. An inward current indicates channel opening and agonist activity. Validation: A response to a known agonist like glutamate confirms receptor expression and cell viability.

    • Antagonist Test: Co-apply a fixed concentration of a known agonist (e.g., glutamate at its EC₅₀) with varying concentrations of the test compound. A reduction in the agonist-evoked current indicates antagonist activity.

    • Data Analysis:

      • For agonists: Plot the current amplitude against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal response relative to glutamate (efficacy).

      • For antagonists: Plot the percentage inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency).

Structure-Activity Relationship: Comparative Data

While data for the 3,5-isomer is pending experimental validation, the extensive research on other piperidine dicarboxylic acids (PDAs) provides a valuable framework for prediction.[4]

CompoundStereochemistryReceptor TargetPrimary ActivityReference
2,3-PDA transNMDAPotent Agonist[4]
2,3-PDA cisNMDA, AMPA, KainateBroad-spectrum Antagonist[4][5]
2,4-PDA transNMDAPotent Agonist[4]

This table summarizes findings from studies on related compounds to provide context.

The key takeaway is the profound impact of stereochemistry: the trans arrangement in 2,3- and 2,4-PDA, which mimics an extended conformation of glutamate, favors agonist activity at NMDA receptors.[4] Conversely, the cis conformation often results in antagonism.[4] It can be hypothesized that the unique vector of the carboxyl groups in trans-piperidine-3,5-dicarboxylic acid may fail to bridge the necessary anchor points in the NMDA binding site for activation, potentially leading to weak partial agonism or antagonism. The cis isomer, with its more compact structure, may prove to be a more effective antagonist.

Conclusion and Future Directions

Piperidine-3,5-dicarboxylic acid represents a scientifically valuable tool for probing the structure and function of glutamate receptors. Its unique substitution pattern offers a means to explore dimensions of the glutamate binding pocket that are inaccessible to more conventional analogs. The synthetic and analytical workflows detailed in this guide provide a robust framework for its synthesis, isolation, and comprehensive pharmacological characterization.

Future research should focus on executing these experimental plans to generate empirical data on the binding affinities and functional activities of the cis and trans isomers. This knowledge will not only refine our understanding of glutamate receptor pharmacology but could also provide a novel scaffold for the development of next-generation, subtype-selective therapeutics for neurological and psychiatric disorders.

References

  • Swahn, B. M., et al. (1997). Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-9. Available from: [Link]

  • Jones, A. W., et al. (1984). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neuroscience, 13(2), 573-83. Available from: [Link]

  • Geresh, S., et al. (2003). Piperidine derivatives as nmda receptor antagonists. Google Patents, WO2003010159A1.
  • Geronikaki, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7010. Available from: [Link]

  • Scott, K. A., et al. (2023). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 21(2), 269-278. Available from: [Link]

  • Lindsley, C. W., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Medicinal Chemistry Letters, 5(10), 1143-1147. Available from: [Link]

  • Madl, J. E., et al. (1991). Synthesis and bioactivity of a new class of rigid glutamate analogs. Modulators of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(8), 2429-34. Available from: [Link]

  • Comins, D. L., et al. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters, 5(17), 3139-42. Available from: [Link]

  • Irvine, M. W., et al. (2012). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 3(6), 471-476. Available from: [Link]

  • Scott, K. A., et al. (2023). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 21(2), 269-278. Available from: [Link]

  • Li, M., et al. (2019). Piperine as a neuroprotective functional component in rats with cerebral ischemic injury. Food Science & Nutrition, 7(10), 3398-3407. Available from: [Link]

  • Kumar, D. S., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5641-5646. Available from: [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules, 27(19), 6659. Available from: [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available from: [Link]

  • Choubey, P. K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4), 1206-1225. Available from: [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available from: [Link]

  • Madl, J. E., et al. (1991). Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(8), 2429-34. Available from: [Link]

  • Gatiatulin, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available from: [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(5), 751-756. Available from: [Link]

  • Nicoletti, F., et al. (2021). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Frontiers in Pharmacology, 12, 786119. Available from: [Link]

Sources

Stereoelectronic Control and Conformational Dynamics of Piperidine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a pharmacophore of immense significance in medicinal chemistry, serving as the scaffold for NMDA receptor antagonists, glycosidase inhibitors, and peptide mimetics. However, the introduction of dicarboxylic acid functionalities (e.g., in 2,3-, 2,4-, or 2,6-positions) creates a complex conformational landscape driven by a tug-of-war between classical steric repulsion (A-values) and stabilizing electrostatic interactions (intramolecular hydrogen bonding/zwitterionic bridges).

This guide provides a rigorous framework for determining the solution-state conformation of piperidine dicarboxylic acids (PDAs). Unlike simple cyclohexanes, PDAs exhibit pH-dependent conformational switching that can drastically alter receptor binding affinity. We present the Integrated Conformational Elucidation Protocol (ICEP) , a self-validating workflow combining NMR spectroscopy, computational modeling, and X-ray crystallography.

Mechanistic Principles: Beyond the Chair

While the piperidine ring predominantly adopts a chair conformation, the specific puckering and substituent orientation in PDAs are governed by three competing forces. Understanding these is a prerequisite for interpreting analytical data.

The Zwitterionic Lock

In physiological media (pH 7.4), PDAs often exist as zwitterions. The protonated amine (


) can form strong intramolecular hydrogen bonds with the deprotonated carboxylate (

).
  • Effect: This interaction often stabilizes the axial orientation of the carboxylate group, overriding the steric preference for the equatorial position.

  • Thermodynamic Consequence: A "forbidden" diaxial conformation may become the global minimum due to a favorable enthalpy of solvation and electrostatic attraction (

    
     kcal/mol stabilization in some 2,3-systems).
    
Nitrogen Inversion and Lone Pair Effects

Unlike carbon, the nitrogen atom undergoes pyramidal inversion. In PDAs, the N-substituent (usually H) prefers the axial position due to:

  • The Anomeric Effect: Interaction between the N lone pair and adjacent

    
     orbitals (less dominant than in sugars but non-negligible).
    
  • Steric Decompression: Avoiding 1,3-diaxial interactions with C3/C5 protons.

pH-Dependent Switching
  • Acidic pH (pH < 2): Fully protonated (

    
    , 
    
    
    
    ). Dominated by steric A-values; carboxylates prefer equatorial.
  • Neutral pH (pH ~ 7): Zwitterionic. Intramolecular H-bond networks dominate; non-classical conformations (twist-boats or axial-rich chairs) may populate.

  • Basic pH (pH > 10): Anionic (

    
    , 
    
    
    
    ). Electrostatic repulsion between carboxylates and the lone pair dictates geometry.

Analytical Methodology

NMR Spectroscopy: The Vicinal Coupling ( )

The primary tool for assigning ring puckering is the analysis of vicinal proton-proton coupling constants using the Karplus relationship.[1]

Table 1: Diagnostic NMR Parameters for Piperidine Conformations

Structural RelationshipDihedral Angle (

)
Typical

(Hz)
Interpretation
Axial-Axial (

)
~180°10.0 – 12.5 Substituents are anti-periplanar. Indicates a rigid chair.
Axial-Equatorial (

)
~60°2.0 – 5.5 Gauche relationship.
Equatorial-Equatorial (

)
~60°2.0 – 3.5 Gauche relationship.
Long Range (

)
N/A1.0 – 2.0 W-coupling. Indicates rigid chair with planar arrangement.
  • Critical Check: If the large coupling (

    
     Hz) is absent for a proton expected to be axial, the ring is likely distorting into a twist-boat or undergoing rapid chair-chair interconversion.
    
NOESY/ROESY: Spatial Verification

Coupling constants provide dihedral information; NOE provides spatial distance.

  • Diagnostic Signal: Strong NOE correlations between 1,3-diaxial protons (e.g., H2 and H4 if both are axial) confirm the chair geometry.

  • Zwitterion Detection: In DMSO-

    
    , a slow-exchange 
    
    
    
    signal showing NOE to the carboxylate
    
    
    -proton confirms the intramolecular lock.

The Integrated Conformational Elucidation Protocol (ICEP)

This protocol ensures scientific integrity by requiring cross-validation between solution-state (NMR) and solid-state/theoretical models.

Phase 1: Sample Preparation & Solvent Selection
  • Step 1: Synthesize the PDA.

  • Step 2: Prepare NMR samples in

    
      (physiological mimic) and DMSO-
    
    
    
    (to observe exchangeable protons).
    • Note: If solubility allows, use

      
       for a non-participating polar solvent to minimize solvent-solute H-bonding competition.
      
Phase 2: NMR Data Acquisition
  • Step 3: Acquire 1D

    
     NMR with sufficient scans (S/N > 100) to resolve hyperfine splitting.
    
  • Step 4: Perform full spin simulation (using software like MestReNova or SpinWorks) to extract exact

    
     values. Do not rely on first-order analysis for second-order multiplets.
    
  • Step 5: Acquire 1D NOESY targeting the

    
    -protons adjacent to the carboxylates.
    
Phase 3: Computational Validation (DFT)
  • Step 6: Perform a conformational search (Monte Carlo/MMFF).

  • Step 7: Optimize geometries using DFT (B3LYP/6-311+G(d,p)) with an implicit solvation model (PCM/SMD) matching your NMR solvent.

  • Step 8: Calculate Boltzmann-averaged

    
    -couplings and compare with experimental data.
    
    • Validation Rule: If calculated

      
       deviates > 1.5 Hz from experimental, the model is incorrect (consider explicit solvent molecules or dimerization).
      
Phase 4: Solid State Confirmation
  • Step 9: Grow single crystals (slow evaporation from water/ethanol) for X-ray diffraction.

    • Caveat: Crystal packing forces can trap a conformer that is a minor species in solution. Always prioritize NMR data for solution-state bioactivity claims.

Visualization: The ICEP Workflow

ICEP_Workflow cluster_NMR Phase 2: Solution State (NMR) cluster_Comp Phase 3: In Silico (DFT) Start Synthesized PDA (Piperidine Dicarboxylic Acid) NMR_Exp 1H NMR (D2O & DMSO-d6) + NOESY/ROESY Start->NMR_Exp Conf_Search Conformational Search (MMFF/Monte Carlo) Start->Conf_Search XRay Phase 4: X-Ray Crystallography (Solid State Baseline) Start->XRay J_Analysis Extract 3J_HH Couplings (Karplus Analysis) NMR_Exp->J_Analysis NOE_Check Identify 1,3-Diaxial NOE Correlations NMR_Exp->NOE_Check Comparison Compare Exp vs. Calc J-values (Tolerance < 1.5 Hz) J_Analysis->Comparison NOE_Check->Comparison DFT_Opt DFT Optimization (B3LYP/6-311+G** + Solv) Conf_Search->DFT_Opt Calc_J Calculate Boltzmann Averaged J-values DFT_Opt->Calc_J Calc_J->Comparison Comparison->Conf_Search Mismatch (Refine Model) Final_Model Validated 3D Bioactive Conformation Model Comparison->Final_Model Match XRay->Final_Model Supporting Evidence

Figure 1: The Integrated Conformational Elucidation Protocol (ICEP) for defining piperidine ring geometry.

Case Study: trans-Piperidine-2,6-dicarboxylic Acid

To illustrate the protocol, we examine trans-2,6-PDC (Teneraic Acid).[2]

  • Synthesis: Produced via anodic oxidation and cobalt-catalyzed carbonylation.[2]

  • NMR Data:

    • H2/H6 signals appear as doublets of doublets (dd).

    • Measured

      
       Hz.
      
    • Measured

      
       Hz.
      
  • Interpretation: The large 11.2 Hz coupling confirms that the protons at C2 and C6 are axial . Consequently, the carboxylate groups at C2 and C6 must be equatorial .

References

  • Stereo-Selective Preparation of Teneraic Acid. Source: ResearchGate URL:[2][Link]

  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium in nipecotic acid derivatives. Source: Royal Society of Chemistry (Perkin Trans. 2) URL:[Link]

  • Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors. Source: PubMed (NIH) URL:[Link]

  • Enantioselective Synthesis of Conformationally Restricted Analogs of NMDA: cis- and trans-Piperidine-2,3-dicarboxylic Acids. Source: ACS Publications (J. Org.[3] Chem.) URL:[Link]

  • Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid. Source: ScienceDirect URL:[Link]

Sources

An In-depth Technical Guide to Piperidine-3,5-dicarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Among the vast family of piperidine-containing molecules, Piperidine-3,5-dicarboxylic Acid and its stereoisomers represent a class of compounds with significant, yet not fully exploited, potential in drug discovery. Their structural rigidity, coupled with the presence of two carboxylic acid moieties, makes them intriguing candidates for mimicking or antagonizing the action of endogenous ligands at various receptors, particularly within the central nervous system.

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of Piperidine-3,5-dicarboxylic Acid. It further delves into its established and potential applications in drug development, with a focus on its role as a modulator of excitatory amino acid receptors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into this versatile chemical entity.

Core Physicochemical Properties

Piperidine-3,5-dicarboxylic acid is a heterocyclic compound characterized by a piperidine ring substituted with two carboxylic acid groups at the 3 and 5 positions. Its chemical formula is C₇H₁₁NO₄, and it has a molecular weight of 173.17 g/mol .[1] The presence of two stereocenters at the C3 and C5 positions gives rise to two diastereomers: a cis isomer and a trans isomer.

Table 1: Molecular Weight and CAS Registry Numbers
IsomerMolecular Weight ( g/mol )CAS Registry Number
cis-Piperidine-3,5-dicarboxylic Acid173.17876367-84-9
trans-Piperidine-3,5-dicarboxylic Acid173.17121260-18-2 (unspecified)
General173.17121260-18-2[1]

Note: The CAS number 121260-18-2 is often assigned to the compound without specifying the stereochemistry and may refer to a mixture of isomers or the trans isomer in some contexts. Researchers should verify the isomeric purity of any sample obtained using this CAS number.

The carboxylic acid groups and the secondary amine in the piperidine ring confer amphoteric properties to the molecule, allowing it to exist in various protonation states depending on the pH of the solution. These ionizable groups are crucial for its biological activity, as they can participate in electrostatic interactions and hydrogen bonding with target proteins.

Synthesis and Purification of Stereoisomers

The synthesis of piperidine-3,5-dicarboxylic acid and its derivatives often involves the construction of the piperidine ring followed by the introduction or modification of the carboxylic acid functionalities. A common and effective strategy is the catalytic hydrogenation of a corresponding pyridine precursor, 3,5-pyridinedicarboxylic acid (also known as dinicotinic acid).

Synthesis_Workflow Pyridine 3,5-Pyridinedicarboxylic Acid H2_Catalyst H₂ / Catalyst (e.g., Rh/C, PtO₂) Pyridine->H2_Catalyst Hydrogenation Piperidine_Mix Mixture of cis- and trans- Piperidine-3,5-dicarboxylic Acid H2_Catalyst->Piperidine_Mix Separation Isomer Separation (Chromatography or Fractional Crystallization) Piperidine_Mix->Separation cis_Isomer cis-Isomer Separation->cis_Isomer cis trans_Isomer trans-Isomer Separation->trans_Isomer trans

Figure 1: General synthetic workflow for the preparation of cis- and trans-Piperidine-3,5-dicarboxylic Acid.

Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a general procedure for the synthesis of Piperidine-3,5-dicarboxylic Acid. The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3,5-pyridinedicarboxylic acid and a suitable solvent (e.g., water, acetic acid, or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂). The catalyst loading is typically 5-10 mol%.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-500 psi).

  • Reaction: Stir the mixture vigorously at a set temperature (ranging from room temperature to 100 °C) for a specified duration (typically 12-48 hours), monitoring the reaction progress by techniques such as TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

Purification of Stereoisomers

The separation of the cis and trans diastereomers is a critical step and can typically be achieved by one of the following methods:

  • Fractional Crystallization: This technique exploits the different solubilities of the two isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution.

  • Column Chromatography: Silica gel column chromatography can be employed to separate the isomers based on their differential adsorption to the stationary phase. The choice of eluent is crucial for achieving good separation.

Analytical Characterization

The structural confirmation and purity assessment of Piperidine-3,5-dicarboxylic Acid isomers are essential. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of the isomers. The chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative for distinguishing between the cis and trans configurations.

  • ¹H NMR: In the cis isomer, the protons at the 3 and 5 positions are in a similar chemical environment, which may lead to overlapping signals. In the trans isomer, these protons are in distinct environments, resulting in more complex and separated signals. The coupling constants between the protons on the ring can provide valuable information about their dihedral angles and thus the conformation of the piperidine ring.

  • ¹³C NMR: The number of unique carbon signals can help confirm the symmetry of the molecule. The chemical shifts of the carboxylic acid carbons and the carbons of the piperidine ring will also differ between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing polar molecules like Piperidine-3,5-dicarboxylic Acid. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 174.1. In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed at m/z 172.1.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The specific fragmentation pattern can sometimes provide clues about the stereochemistry of the molecule.

Applications in Drug Discovery and Development

The rigid framework and the presence of two carboxylic acid groups make Piperidine-3,5-dicarboxylic Acid and its derivatives valuable scaffolds in drug design, particularly for targeting receptors that bind to dicarboxylic acid-containing endogenous ligands, such as the excitatory amino acid receptors.

Modulation of Excitatory Amino Acid Receptors

A significant body of research has focused on the interaction of piperidine dicarboxylic acids with ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. These receptors play crucial roles in synaptic transmission and plasticity, and their dysfunction is implicated in a variety of neurological and psychiatric disorders.

  • cis-Piperidine-3,5-dicarboxylic Acid as a Glutamate Receptor Ligand: Studies have shown that some cis-piperidine dicarboxylic acid analogs can act as antagonists or partial agonists at NMDA receptors.[2] This modulatory activity makes them interesting lead compounds for the development of drugs to treat conditions associated with excessive glutamate neurotransmission, such as epilepsy and neurodegenerative diseases.

Receptor_Interaction cluster_receptor NMDA Receptor cluster_ligands Ligands Glutamate_Site Glutamate Binding Site Glutamate Glutamate (Endogenous Agonist) Glutamate->Glutamate_Site Binds & Activates Piperidine_Acid cis-Piperidine-3,5- dicarboxylic Acid (Modulator) Piperidine_Acid->Glutamate_Site Binds & Modulates (Antagonist/Partial Agonist)

Figure 2: Conceptual diagram illustrating the interaction of cis-Piperidine-3,5-dicarboxylic Acid with the glutamate binding site of an NMDA receptor.

Scaffold for Novel Therapeutics

Beyond its direct biological activity, Piperidine-3,5-dicarboxylic Acid serves as a versatile building block for the synthesis of more complex drug candidates. The two carboxylic acid groups provide convenient handles for chemical modification, allowing for the attachment of other pharmacophoric groups to explore structure-activity relationships and optimize drug properties.

The development of derivatives of piperidine-3-carboxylic acid has shown promise in the discovery of anticonvulsant agents.[3][4] This highlights the potential of the piperidine carboxylic acid scaffold in the design of novel central nervous system therapeutics.

Future Perspectives

Piperidine-3,5-dicarboxylic Acid and its stereoisomers remain an area of active interest in medicinal chemistry. Future research is likely to focus on several key areas:

  • Stereoselective Synthesis: The development of more efficient and highly stereoselective synthetic routes to access pure cis and trans isomers will be crucial for advancing their pharmacological evaluation.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a wider range of derivatives will provide a deeper understanding of the structural requirements for potent and selective activity at various biological targets.

  • Elucidation of a Crystal Structure: Obtaining a crystal structure of Piperidine-3,5-dicarboxylic Acid, particularly in complex with a target protein, would provide invaluable insights into its binding mode and facilitate structure-based drug design efforts.

  • Exploration of New Therapeutic Areas: While the focus has been on neurological disorders, the unique properties of this scaffold may lend themselves to the development of therapeutics for other diseases.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • (2024, April 11). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. [Source Name].
  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid.
  • Choubey, P. K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4), 1206-1225.
  • Sigma-Aldrich. (n.d.). piperidine-3,5-dicarboxylic acid.
  • Mambourg, F., et al. (2021). Crystal structures of two alanylpiperidine analogues.
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • MilliporeSigma. (n.d.). piperidine-3,5-dicarboxylic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents.
  • PubMed. (n.d.). (+/-)-cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model.
  • (2013). CHARACTERIZATION AND CRYSTAL STRUCTURE STUDY OF A. [Journal Name], 54, 123-129.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid.
  • LookChem. (n.d.). Cas 110-89-4,Piperidine.
  • Swahn, B. M., et al. (1997). Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-9.

Sources

Methodological & Application

Protocols for the synthesis of Piperidine-3,5-dicarboxylic Acid from pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Protocol Search

I'm now starting a thorough search for established protocols to synthesize piperidine-3,5-dicarboxylic acid from pyridine precursors. I am prioritizing well-documented methods, particularly those in the peer-reviewed literature. The search will emphasize reliable and reproducible procedures.

Analyzing Synthetic Strategies

I am now identifying at least two distinct, well-cited synthetic routes. I'm focusing on catalytic hydrogenation and chemical reduction and I am gathering details on reagents, catalysts, reaction conditions and yields. I'm also delving into the underlying reaction mechanisms to understand the rationale. I'm considering advantages, limitations, and safety too.

Refining Search Protocols

I'm now structuring my approach. I've begun with the search protocols, ensuring a focus on reputable literature sources. Subsequently, I'm identifying distinct and well-cited synthetic strategies, concentrating on catalytic hydrogenation and chemical reduction methods. I am compiling details on reagents, catalysts, and conditions, while also examining reaction mechanisms and practical considerations.

Developing the synthesis guide

I'm now focusing on structuring the detailed guide for Piperidine-3,5-dicarboxylic Acid synthesis from pyridine. My goal is to craft an application note, suitable for researchers and drug development professionals. The emphasis is on clarity and practicality for application. I will include pyridine precursors as the foundation of the reaction pathway.

Refining the Guide Structure

I'm now integrating the user's feedback into the synthesis guide. I plan to refine the application note format with a detailed structure. I will begin by presenting the background and significance of the product in the introduction and then detail the main method - catalytic hydrogenation. I will also incorporate tables with quantitative data and Graphviz diagrams, as requested. I'm focusing on the clarity and scientific rigor, including the 'why' behind the steps. I will include proper citations and references to support the content.

Outlining the Application Note

I'm now outlining the application note in detail. The introduction will cover the importance of Piperidine-3,5-dicarboxylic acid. I plan to present the catalytic hydrogenation method as the primary route, explaining the challenges like pyridine ring stability. The synthetic strategies overview will set the stage, moving into protocol details. I'll include the hydrogenation mechanism, the role of the catalyst, and the importance of acidic conditions. I'm focusing on well-documented catalysts, specifically PtO2 based on cited literature.

Structuring the synthesis guide

I'm now structuring the guide into an application note. My outline includes an introduction to Piperidine-3,5-dicarboxylic acid, followed by an overview of the catalytic hydrogenation method. I'm focusing on providing details of the catalytic mechanism and the acidic environment needed for the pyridine ring reduction. I'll include protocol details with a particular focus on the Adams' catalyst (PtO2). The discussion of stereochemistry is also in progress.

Developing the detailed application note

I'm now detailing the application note, starting with an introduction that highlights Piperidine-3,5-dicarboxylic acid's importance. I'm focusing on the catalytic hydrogenation method as the primary route, given its common use for pyridine ring reduction. The current emphasis is on presenting the mechanistic details and acidic environment's significance. I will include a detailed protocol featuring a PtO2 catalyst. I'm also planning to discuss stereochemistry.

\n\n I'm solidifying the structure. The plan is to create an introduction and strategies overview. I will detail the catalytic hydrogenation mechanism, including the catalyst role and acidic conditions. I'm prioritizing data and diagrams with a complete reference section for scientific rigor. I will synthesize the information from diverse literature.

Developing the Detailed Protocol

I'm now writing the detailed protocol for catalytic hydrogenation. I will base the protocol on sources such as PtO2 work in acetic acid, citing Ref 23 and 24. I am exploring stereochemistry, which results in cis and trans isomers. The goal is a step-by-step application note suitable for researchers. I'm focusing on the reaction conditions: solvent, pressure and temperature.

Refining the Guide Content

I'm now integrating information from my literature search. I've begun outlining the application note, aiming for a structure with an introduction and synthetic strategies. I am prioritizing detailed protocol for catalytic hydrogenation, the use of PtO2, and the significance of the acidic environment. Furthermore, I will include catalyst and stereochemistry discussions. I am carefully crafting the data presentation with tables and graphs.

\n\n I'm currently crafting the comparative analysis section. I will detail the catalytic systems in the guide with a data table and Graphviz diagrams. The focus is on platinum(IV) oxide in acetic acid from literature, particularly Ref 23 and 24. I will describe the stereochemical outcome and present the synthetic pathway. I'm prioritizing accuracy and clarity.

Finalizing the Guide Structure

I'm now completing the guide's framework and I've integrated all the requested components. I am developing an introduction covering Piperidine-3,5-dicarboxylic acid with catalytic hydrogenation. I will finalize the guide with detailed protocols, tables and graphs for a comprehensive overview. The guide is structured, accurate, and ready to meet the specifications.

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields in the Hydrogenation of Pyridine-3,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of pyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of piperidine-3,5-dicarboxylic acid, a valuable building block in pharmaceutical development, is often achieved through this hydrogenation reaction.[1] However, achieving high yields and purity can be challenging due to the stability of the pyridine ring and potential side reactions.[2] This resource aims to equip you with the knowledge to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that can arise during the hydrogenation of pyridine-3,5-dicarboxylic acid, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis shows a significant amount of unreacted pyridine-3,5-dicarboxylic acid.

Possible Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and bind to the metal surface of the catalyst, inhibiting its activity.[2] This is a common issue in pyridine hydrogenation.

    • Solution 1: Acidic Additives. The most effective way to counteract catalyst poisoning is to add an acid to the reaction mixture.[3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from coordinating with and deactivating the catalyst.[3] Glacial acetic acid is a commonly used solvent and acid for this purpose.[4]

    • Solution 2: Increase Catalyst Loading. In some cases, increasing the amount of catalyst can help compensate for partial deactivation.[3] However, this should be a secondary approach to using an acidic medium.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the hydrogenation of the relatively stable pyridine ring.

    • Solution: Catalyst Selection. While Palladium on carbon (Pd/C) is a versatile catalyst, platinum-based catalysts like Platinum(IV) oxide (PtO₂) are often more effective for pyridine ring saturation.[4][5] Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are also highly active for hydrogenating N-heterocycles, sometimes under milder conditions.[6][7]

  • Inadequate Reaction Conditions: The temperature and pressure may be too low to overcome the activation energy of the reaction.

    • Solution: Optimize Conditions. The hydrogenation of aromatic rings often requires elevated temperatures and pressures.[8] For pyridine derivatives, pressures between 50-80 bar and temperatures of 60-80°C are often necessary to achieve full conversion.[8]

  • Poor Hydrogen Mass Transfer: Inefficient stirring can lead to poor mixing of hydrogen gas, solvent, substrate, and catalyst, slowing down the reaction rate.

    • Solution: Vigorous Stirring. Ensure the reaction mixture is stirred vigorously to maximize the contact between all components.

Below is a workflow to troubleshoot low conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Incomplete Hydrogenation (Formation of Intermediates)

Analysis reveals the presence of partially hydrogenated intermediates, such as di- or tetrahydropyridines.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Hydrogen Supply: The reaction may not have been allowed to proceed to completion, or the hydrogen supply was depleted.

    • Solution: Extend Reaction Time and Monitor Hydrogen Uptake. Monitor the reaction progress over a longer period. If using a pressure gauge, a stable reading indicates the reaction has stopped. Ensure an adequate supply of hydrogen throughout the reaction.

  • Catalyst Deactivation Over Time: The catalyst may lose activity during the reaction, preventing the complete reduction of all intermediates.

    • Solution: Staged Catalyst Addition or More Robust Catalyst. For longer reactions, a second charge of catalyst can be added. Alternatively, using a more robust catalyst like PtO₂ might be beneficial.

  • Sub-optimal Reaction Conditions: Milder conditions might favor the formation of partially hydrogenated products.

    • Solution: Increase Severity of Conditions. Increasing the hydrogen pressure and/or temperature can drive the reaction towards the fully saturated piperidine product.[8]

Issue 3: Formation of Byproducts

Besides the desired piperidine-3,5-dicarboxylic acid, other unexpected products are observed.

Possible Causes & Solutions:

  • Decarboxylation: At elevated temperatures, the carboxylic acid groups may be susceptible to decarboxylation, especially in the presence of a heterogeneous catalyst.

    • Solution: Milder Reaction Temperature. If decarboxylation is a significant issue, try running the reaction at a lower temperature for a longer duration. Rhodium-based catalysts can sometimes operate under milder conditions, which could be advantageous.[6]

  • Side Reactions of Functional Groups: While the carboxylic acid groups are generally stable under hydrogenation conditions, other functional groups on a more complex substrate could be reduced.

    • Solution: Catalyst and Condition Screening. The choice of catalyst can influence chemoselectivity. For instance, Pd/C is often used for the reduction of nitro groups, while PtO₂ is more aggressive towards aromatic rings.[3][5] A thorough screening of catalysts and conditions is necessary for complex substrates.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of pyridine-3,5-dicarboxylic acid?

While there is no single "best" catalyst for all situations, Platinum(IV) oxide (PtO₂) is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings, often in an acidic solvent like glacial acetic acid.[4][5] Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are also excellent choices, known for their high activity, sometimes under milder conditions.[6][7] Palladium on carbon (Pd/C) can also be used, but typically requires acidic additives to be effective.[2]

Q2: Why is an acidic solvent like acetic acid often used?

An acidic solvent serves two primary purposes. First, it protonates the nitrogen atom of the pyridine ring, which prevents it from binding to and poisoning the metal catalyst.[2][3] Second, the resulting pyridinium salt is more susceptible to hydrogenation than the neutral pyridine ring.[9]

Q3: What are typical reaction conditions (temperature, pressure) for this hydrogenation?

The hydrogenation of the stable pyridine ring often requires relatively harsh conditions. Pressures typically range from 50 to 80 bar (approximately 725 to 1160 psi), and temperatures can range from room temperature to 80°C.[4][8] However, with highly active catalysts like rhodium oxide, the reaction can sometimes be carried out under milder conditions (e.g., 5 bar and 40°C).[6]

Q4: How can I monitor the progress of the reaction?

The most direct way to monitor the reaction is by measuring hydrogen uptake using a pressure gauge on the reactor. A cessation of the pressure drop indicates that the reaction has completed. For a more detailed analysis, small aliquots of the reaction mixture can be carefully withdrawn (after depressurizing and purging the reactor with an inert gas) and analyzed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What is the proper work-up procedure for this reaction?

A typical work-up procedure involves the following steps:

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and not allowed to dry in the air.[3]

  • If an acidic solvent like acetic acid was used, it needs to be removed. This can be done by evaporation under reduced pressure.

  • The resulting product, piperidine-3,5-dicarboxylic acid, may be isolated as a salt. It can be further purified by recrystallization or other chromatographic techniques if necessary.

Experimental Protocols

General Protocol for Hydrogenation using PtO₂ in Acetic Acid

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular setup.

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add pyridine-3,5-dicarboxylic acid (1.0 eq).

  • Catalyst and Solvent Addition: Add glacial acetic acid as the solvent. Under a stream of inert gas, carefully add PtO₂ (typically 1-5 mol%).

  • Reaction Execution:

    • Seal the reactor and purge it several times with an inert gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[4]

    • Begin vigorous stirring and maintain the desired temperature (e.g., room temperature to 60°C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure remains constant.

  • Work-up:

    • Once complete, stop the stirring and heating. Allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet.

    • Remove the acetic acid from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude piperidine-3,5-dicarboxylic acid can be purified by recrystallization from a suitable solvent system.

Data Summary Table
CatalystPressure (bar)Temperature (°C)SolventNotesReference
PtO₂50-70Room TempAcetic AcidA classic and effective method for pyridine hydrogenation.[4]
Rh₂O₃540TFEHighly active catalyst allowing for milder conditions.[6]
Rh/C2Room TempWater/AmmoniaEffective for related pyridylcarboxylic acids.[10]
Pd/C30-8060-80VariousOften requires acidic additives and harsher conditions.[8]

TFE = 2,2,2-Trifluoroethanol

Visualizing the Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Pyridine-3,5-dicarboxylic Acid B Add Solvent (e.g., Acetic Acid) A->B C Add Catalyst (e.g., PtO2) B->C D Seal and Purge with Inert Gas C->D E Pressurize with H2 D->E F Stir and Heat (as required) E->F G Monitor H2 Uptake F->G H Vent H2 and Purge G->H I Filter to Remove Catalyst H->I J Remove Solvent I->J K Purify Product (e.g., Recrystallization) J->K

Caption: General experimental workflow for pyridine hydrogenation.

References

  • A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide. Benchchem.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
  • Pyridine(diimine)
  • Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation | Organometallics.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Pyridine(diimine)
  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
  • PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis. ChemicalBook.
  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and c
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
  • Investigation of solvents for hydrogenation of pyridine 2s.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Piperidine Synthesis. DTIC.
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry.
  • Hydrogenation of Derivatives of Pyridine | Journal of the American Chemical Society.
  • Efficient Asymmetric Hydrogen
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.

Sources

Overcoming solubility issues of Piperidine-3,5-dicarboxylic Acid in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Synthesis & Application Division Subject: Technical Guide: Overcoming Solubility Issues of Piperidine-3,5-dicarboxylic Acid

Introduction: The Solubility Paradox

Piperidine-3,5-dicarboxylic acid (PDA) presents a classic "solubility paradox" common to heterocyclic amino acids. While it contains polar functional groups that suggest water solubility, it often manifests as an intractable solid, insoluble in water, alcohols, and non-polar organics.[1]

The Root Cause: At neutral pH, PDA exists as a zwitterion .[1] The secondary amine protonates (


) while the carboxylic acids deprotonate (

).[1] This creates a rigid internal salt lattice held together by strong electrostatic forces (Coulombic interactions), resulting in high lattice energy that solvents cannot easily overcome.[1]

This guide provides field-proven strategies to disrupt this lattice, enabling effective synthesis, purification, and handling.[1]

Module 1: Understanding the Molecule (FAQ)

Q1: Why does my PDA precipitate at pH 4? A: You have reached the Isoelectric Point (pI) .[1]

  • Mechanism: At pH ~4, the molecule has a net neutral charge (Zwitterion form:

    
    ).[1][2]
    
  • Consequence: Solubility is at its thermodynamic minimum because hydration shells are weakest and crystal lattice forces are strongest.[1]

  • Solution: Move the pH away from 4.[1][3] Go below pH 2 (cationic form) or above pH 10 (anionic form) to regain solubility.[1]

Q2: What are the critical


 values I need to know? 
Based on structural analogs (nipecotic acid) and potentiometric data:
  • 
      (First Carboxylic Acid)
    
  • 
      (Second Carboxylic Acid)
    
  • 
      (Piperidine Nitrogen)
    

Q3: Can I use DMSO or DMF? A: Only with modification. The zwitterion is poorly soluble in DMSO.[1] However, the hydrochloride salt or the N-Boc derivative is highly soluble in DMSO, DMF, and even DCM.[1]

Module 2: Solvent Strategy & Optimization

Use this decision matrix to select the correct solvent system based on your process stage.

Process StageRecommended Solvent SystemMechanism
Reaction (Acylation) 1M NaOH or Sat.[1]

Deprotonates amine, solubilizes as anion.[1]
Reaction (Esterification) Methanol +

(anhydrous)
Forms soluble HCl salt in situ.[1]
Purification (Free Acid) Water (pH < 2 or pH > 10)Ionic repulsion prevents aggregation.[1]
Analysis (NMR)

+

or

Shifts equilibrium to soluble ionic forms.[1]
Extraction Impossible for free acidMust derivatize to ester/Boc first.[1]

Module 3: Synthetic Workarounds (Protocols)

If you cannot work in aqueous base/acid, you must mask the polarity.[1] Below are two standard protocols to convert PDA into organic-soluble building blocks.

Protocol A: One-Pot Methyl Esterification

Best for: Creating an organic-soluble intermediate for further functionalization.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Charge: Suspend Piperidine-3,5-dicarboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration) . Note: It will remain a suspension.

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 3.0 eq)  dropwise over 20 minutes.
    
    • Caution: Exothermic reaction with gas evolution (

      
      ).[1]
      
  • Reflux: Heat to reflux (65°C) for 12–16 hours. The suspension should clear as the soluble hydrochloride ester forms.[1]

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual

    
    .[1]
    
  • Result: Dimethyl piperidine-3,5-dicarboxylate hydrochloride . This white solid is now soluble in alcohols, DCM (with base), and water.[1]

Protocol B: N-Boc Protection (Schotten-Baumann Conditions)

Best for: Protecting the amine to prevent side reactions or improve solubility in mild organics.

  • Dissolution: Dissolve PDA (1.0 eq) in 1M NaOH (2.5 eq) and Dioxane (1:1 v/v) .

    • Checkpoint: Ensure the solution is homogeneous.[1] If turbid, add more NaOH until pH > 10.[1]

  • Reagent Addition: Cool to 0°C. Add

    
     (1.2 eq)  dissolved in a minimal amount of dioxane dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 18 hours. Maintain pH > 9 by adding small aliquots of NaOH if necessary.[1]

  • Workup (Critical Step):

    • Wash the alkaline solution with Diethyl Ether (removes unreacted

      
      ).[1]
      
    • Acidify the aqueous layer carefully with 1M

      
       or HCl to pH 2–3 .[1]
      
    • Observation: The product will precipitate or oil out.[1]

  • Extraction: Extract immediately with Ethyl Acetate (3x) . Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Result: N-Boc-piperidine-3,5-dicarboxylic acid . Soluble in EtOAc, DCM, THF.[1]

Module 4: Visualization & Logic Flows

Figure 1: Solubility Decision Tree

Use this logic flow to determine the best handling method for your specific application.

SolubilityLogic Start Start: Insoluble PDA Zwitterion Goal What is your Goal? Start->Goal Aq_Rxn Aqueous Reaction? Goal->Aq_Rxn Water Compatible Org_Rxn Organic Synthesis? Goal->Org_Rxn Need Organic Solvent Base_Sol Dissolve in 1M NaOH (Anionic Form) Aq_Rxn->Base_Sol Basic pH OK Acid_Sol Dissolve in 1M HCl (Cationic Form) Aq_Rxn->Acid_Sol Acidic pH OK Deriv Must Derivatize Org_Rxn->Deriv Ester Protocol A: Methyl Esterification (Soluble in MeOH, DCM) Deriv->Ester Need Free Amine later Boc Protocol B: N-Boc Protection (Soluble in EtOAc, THF) Deriv->Boc Need Protected Amine

Caption: Decision tree for solubilizing Piperidine-3,5-dicarboxylic acid based on experimental requirements.

Module 5: Troubleshooting & Purification

Issue: "I cannot get the free acid pure after deprotection."

  • Cause: Neutralizing a salt often passes through the pI (pH 4), causing premature precipitation of impurities with the product.[1]

  • Solution: Use Ion Exchange Chromatography .[1]

    • Load the crude mixture onto a Dowex 50WX8 (H+ form) column.

    • Wash with water (removes non-basic impurities).[1]

    • Elute with 1M

      
       .
      
    • The PDA elutes as the ammonium salt.[1] Lyophilize to obtain the pure zwitterion.[1]

Issue: "The esterification yield is low."

  • Cause: Incomplete reaction due to initial insolubility.[1]

  • Solution: Use a catalytic amount of DMF (1-2 drops) in the

    
    /MeOH mixture.[1] This helps solubilize the intermediate species and accelerates the reaction.[1]
    

References

  • BenchChem. (2025).[1][4][5] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Piperidine-3,5-dicarboxylic acid Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2014).[1] Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from

  • Kütt, A., et al. (2018).[1][3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

Sources

Technical Support Center: Enhancing Crystallinity in Piperidine-3,5-dicarboxylic Acid (PDA) MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PDA-MOF-CRYST-001 Subject: Troubleshooting amorphous phases and improving single-crystal growth for flexible ligand MOFs.

Welcome to the Advanced Crystallography Support Unit

You are likely here because your Piperidine-3,5-dicarboxylic acid (H₂PDA) MOFs are precipitating as amorphous powders or collapsing upon drying. Unlike its rigid aromatic cousin (pyridine-3,5-dicarboxylic acid), H₂PDA is a flexible, aliphatic, zwitterionic ligand .

This guide does not offer generic advice. It deconstructs the specific kinetic and thermodynamic barriers introduced by the piperidine ring's conformational freedom (


 hybridization) and the competitive coordination of the secondary amine.
Module 1: The Chemistry of the Ligand (Pre-Synthesis)

The Core Issue: H₂PDA exists as a zwitterion in neutral solution. The secondary amine (


) is highly basic (

), while the carboxylic acids are acidic.
  • Symptom: Ligand remains insoluble or precipitates immediately upon metal addition.

  • The Fix: You must define the protonation state before solvothermal treatment.

Protocol: Controlled Dissolution

Do not just dump H₂PDA into DMF.

  • For Carboxylate-Only Coordination: If you want the metal to bind only the carboxylates (leaving the amine protonated as a charge-balancing cation), dissolve H₂PDA in water/DMF with 1.0 equivalent of HCl . This blocks the nitrogen.

  • For Mixed N/O Coordination: If you want the amine to coordinate (acting as a pillaring site), you must deprotonate it. Use 2.0 - 3.0 equivalents of NaOH or TEA (Triethylamine). Warning: This drastically increases nucleation speed, often leading to amorphous powder.

Module 2: Solvothermal Optimization (The "Black Box")

The Core Issue: The flexibility of the piperidine ring (chair/boat conformers) creates a high entropic penalty for crystallization. If nucleation is too fast, the ligand traps defects before it can anneal into the correct conformer.

The Solution: Coordination Modulation You must use a "competitor" (modulator) to slow down the reaction.[1] This is the single most effective way to turn powder into crystals.

Mechanism of Action

The modulator (a monocarboxylic acid) binds to the metal clusters reversibly. It caps the growth sites, forcing the H₂PDA ligand to compete for the position. This competition slows the formation rate, allowing the flexible piperidine ring to find its thermodynamically stable conformation (usually chair) within the lattice.

ModulationMechanism cluster_0 Kinetic Control Zone Metal Metal Source (Cu, Zn, Co) Complex Transient Metal-Modulator Species Metal->Complex Fast Binding Ligand H2PDA Ligand (Flexible Linker) Nucleation Slowed Nucleation Ligand->Nucleation Modulator Modulator (Acetic/Formic Acid) Modulator->Complex Complex->Nucleation Ligand Exchange (Rate Limiting Step) Growth Ordered Crystal Growth Nucleation->Growth Defect Healing

Figure 1: The kinetic control pathway. The modulator acts as a temporary "brake" on the reaction, preventing rapid amorphous precipitation.

Experimental Protocol: The Modulator Matrix

Run these three parallel reactions.

  • Solvent: DMF:Ethanol (3:1 v/v)

  • Temperature: 100°C (Higher temps favor thermodynamic products, crucial for flexible ligands).

Reaction IDModulatorConcentration (Equiv. vs Ligand)Expected Outcome
A (Control) None0Rapid precipitation.[2] Amorphous/Microcrystalline.
B (Mild) Acetic Acid10 - 30 eqIncreased crystal size. Good for Zn/Cu.
C (Strong) Formic Acid20 - 50 eqSlower nucleation. Best for high-valence metals (Zr/Co).
D (Steric) Benzoic Acid10 - 20 eqUse if A/B fail. The bulky ring slows exchange further.
Module 3: Post-Synthetic Activation (The "Collapse" Trap)

The Core Issue: Flexible MOFs are "soft." The surface tension of evaporating DMF (boiling point 153°C) creates capillary forces strong enough to crush the pores, turning a crystalline MOF into a dense, amorphous glass upon drying.

The Fix: Solvent Exchange.

Protocol: Gentle Exchange
  • Decant: Remove the mother liquor (DMF) while the crystals are still hot/warm. Do not let them dry.

  • Wash: Add fresh DMF to wash away unreacted ligand. Soak 12 hours.

  • Exchange (Day 1-2): Replace DMF with Methanol or Ethanol . Soak for 6 hours. Repeat 3 times.

    • Why? Methanol has a lower boiling point (65°C) and lower surface tension.

  • Exchange (Day 3): Replace Methanol with Dichloromethane (DCM) . Soak 24 hours.

    • Why? DCM has extremely low surface tension.

  • Activation:

    • Standard: Vacuum dry at room temperature first, then slowly ramp to 80°C.

    • Advanced: If crystals still collapse, you must use Supercritical CO₂ drying (scCO₂).

Module 4: Advanced Troubleshooting (FAQ)

Q1: My solution turns cloudy instantly upon mixing metal and ligand.

  • Diagnosis: Your pH is too high, causing immediate deprotonation and uncontrolled nucleation.

  • Fix: Add 0.5 mL of dilute HNO₃ or increase the volume of your modulator (Acetic acid) before adding the metal salt. You need the solution to remain clear for at least the first 10 minutes of heating.

Q2: I get crystals, but they are opaque/cracked.

  • Diagnosis: Solvent inclusion stress or rapid cooling.

  • Fix:

    • Cool the oven at a rate of 5°C/hour (Slow Cooling).

    • The "cracks" might be defects from the piperidine ring flipping conformation. Try a bulkier modulator (Benzoic acid) to force a slower assembly.

Q3: The XRD shows broad humps (amorphous) instead of sharp peaks.

  • Diagnosis: Poor long-range order due to ligand flexibility.

  • Fix: This is the classic "Flexible Ligand Problem."

    • Increase Temperature: Move from 85°C to 120°C. This provides the energy to reverse "bad" bond formations.

    • Change Anion: If using Nitrate salts (

      
      ), switch to Perchlorate (
      
      
      
      ) or Tetrafluoroborate (
      
      
      ). These weakly coordinating anions interfere less with the framework assembly.
Troubleshooting Logic Tree

Troubleshooting Start Analyze Result Amorphous Amorphous Powder? Start->Amorphous Crystalline Crystalline but Opaque/Cracked? Start->Crystalline Clear Clear Solution (No Solid)? Start->Clear Modulator Add 30eq Acetic Acid OR Lower pH Amorphous->Modulator Nucleation too fast Activation Use DCM Exchange or scCO2 Drying Crystalline->Activation Pore Collapse? Conc Increase Conc. OR Add Base (TEA) Clear->Conc Nucleation too slow

Figure 2: Decision matrix for optimizing synthesis conditions.

References
  • Tsuruoka, T., et al. (2009).[3] "Modulation of Crystal Growth in Metal-Organic Frameworks." Angewandte Chemie International Edition. (Foundational work on using modulators to control kinetics).

  • Horike, S., Shimomura, S., & Kitagawa, S. (2009). "Soft porous crystals." Nature Chemistry. (Authoritative review on the behavior and synthesis of flexible ligand MOFs).

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal. (Detailed protocols on modulator ratios).

  • Farha, O. K., & Hupp, J. T. (2010). "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research. (Best practices for solvent exchange and activation).

  • Burtch, N. C., et al. (2014). "Water Stability and Adsorption in Metal-Organic Frameworks." Chemical Reviews. (Discusses the impact of ligand basicity/zwitterions on stability and synthesis).

Sources

Validation & Comparative

1H NMR Spectral Interpretation of Piperidine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and interpretation framework for the 1H NMR analysis of Piperidine-3,5-dicarboxylic Acid (PDA) . It focuses on distinguishing the biologically relevant cis-isomer from the trans-isomer and other structural analogs, a critical step in the synthesis of NMDA receptor ligands and peptidomimetics.

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Logic

Piperidine-3,5-dicarboxylic acid exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (racemic). Differentiating these isomers by 1H NMR is non-trivial due to the flexibility of the piperidine ring and the symmetry inherent in both structures.

  • The Core Challenge: Both isomers exhibit high symmetry, reducing the number of unique NMR signals. The distinction relies on coupling constants (

    
     values)  and NOE (Nuclear Overhauser Effect)  correlations derived from the specific chair conformations.
    
  • The Solution: This guide compares the spectral "fingerprint" of the thermodynamically preferred cis-diequatorial conformer against the trans-isomer and the aromatic precursor (Pyridine-3,5-dicarboxylic acid).

Structural Symmetry & Conformation
  • Cis-Isomer (Meso): Possesses a plane of symmetry (

    
    ) passing through the nitrogen and C4. The preferred conformation places both carboxylic acid groups in equatorial  positions to minimize 1,3-diaxial strain.
    
  • Trans-Isomer (Racemic): Possesses a

    
     axis of rotation. In the chair conformation, one carboxyl group is axial and the other equatorial. Rapid ring-flipping at room temperature often averages these signals, leading to broadened or simplified multiplets compared to the locked cis form.
    

Experimental Protocol: Sample Preparation

For reproducible spectral data, pH control is mandatory. Piperidine-3,5-dicarboxylic acid is zwitterionic.

Reagents:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred over DMSO-
    
    
    
    to avoid broadening from exchangeable protons (
    
    
    ,
    
    
    ).
  • pH Adjuster: 40% NaOD in

    
     or 35% DCl in 
    
    
    
    .
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) sodium salt.

Step-by-Step Workflow:

  • Dissolution: Weigh 10-15 mg of the sample into a vial. Add 0.6 mL of

    
    .
    
  • pH Adjustment (Critical):

    • Scenario A (Anionic Form): Add NaOD dropwise until pH > 10. This ensures the molecule is in the dicarboxylate/amine form (simplifies couplings by removing NH coupling).

    • Scenario B (Cationic Form): Add DCl until pH < 1. This protonates the amine (ammonium) and carboxylic acids.[1]

    • Recommendation: The Anionic Form (Basic pH) typically yields sharper multiplets for coupling analysis.

  • Acquisition: Record 1H NMR at 400 MHz or higher. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of methine protons.

Comparative Spectral Analysis

The following table contrasts the spectral features of the cis-isomer (product) against its primary alternatives: the trans-isomer and the aromatic precursor.

Table 1: Diagnostic Signal Comparison (D2O, Basic pH)

Note: Chemical shifts (


) are representative values for the dicarboxylate form relative to TSP.
FeatureCis-Piperidine-3,5-dicarboxylic acid (Target)Trans-Piperidine-3,5-dicarboxylic acid (Alternative)Pyridine-3,5-dicarboxylic acid (Precursor)
Symmetry

Plane (Meso)

Axis (Chiral/Racemic)
Planar Aromatic
H2 / H6 Signals Distinct AB System (if rigid). Large geminal coupling (

Hz).
Averaged or complex multiplet due to rapid ring flip between ax/eq forms.Singlet (

ppm). Deshielded aromatic protons.
H3 / H5 (Methine) Axial (

or

). Shielded relative to eq.
Averaged (ax/eq exchange).None (Quaternary carbons).
H4 (Methylene) Distinct H4ax / H4eq . H4ax:

or

(

Hz). H4eq:

or

(

Hz).
Averaged Multiplet . Lacks the distinct large diaxial coupling of the cis form.Singlet (

ppm). Aromatic H4.
Key Diagnostic Large

between H3/H5 and H4ax/H2ax confirms diequatorial COOH.
Absence of large

or broadened lines indicating conformational flux.
Downfield Shift (> 8 ppm). Absence of aliphatic signals.
Detailed Interpretation of the Cis-Isomer

In the preferred diequatorial conformation, the cis-isomer displays a "locked" chair spectrum:

  • The "Bridge" (H4 Region -

    
     ppm): 
    
    • This is the most diagnostic region.

    • H4-axial: Appears as a quartet or triplet of triplets. It has two large trans-diaxial couplings to H3 and H5 (

      
       Hz) and one large geminal coupling to H4-equatorial (
      
      
      
      Hz).
    • H4-equatorial: Appears as a doublet of triplets (or broad doublet). It has small gauche couplings to H3 and H5 (

      
       Hz) and one large geminal coupling.
      
    • Interpretation: If you see this distinct "Large/Small" splitting pattern at C4, you have the cis-isomer .

  • The "Flanks" (H2/H6 Region -

    
     ppm): 
    
    • H2ax and H6ax are chemically equivalent. H2eq and H6eq are chemically equivalent.

    • Similar to H4, the axial protons will show large couplings to H3/H5, while equatorial protons show small couplings.

Decision Workflow: Isomeric Assignment

Use the following logic flow to assign your spectrum.

NMR_Assignment Start Start: 1H NMR Spectrum (D2O, pH > 10) Aromatic Signals > 7.0 ppm? Start->Aromatic Precursor ID: Pyridine-3,5-dicarboxylic acid (Incomplete Hydrogenation) Aromatic->Precursor Yes Aliphatic Signals 1.0 - 4.0 ppm only Aromatic->Aliphatic No H4_Check Analyze H4 Methylene (approx. 1.5 - 2.5 ppm) Aliphatic->H4_Check Splitting Distinct H4ax (large J) and H4eq (small J)? H4_Check->Splitting Cis ID: Cis-Isomer (Meso) (Diequatorial Conformation) Splitting->Cis Yes (Distinct) Trans ID: Trans-Isomer (Racemic) (Averaged signals / Fluxional) Splitting->Trans No (Broad/Avg) Verify Verification: NOESY Correlation H3/H5 to H4ax? Cis->Verify

Caption: Logical workflow for distinguishing piperidine-3,5-dicarboxylic acid isomers and precursors.

Advanced Verification: 2D NMR

If 1D splitting patterns are ambiguous (e.g., due to peak overlap), 1D NOE or 2D NOESY is the definitive tie-breaker.

  • Experiment: Irradiate the H3/H5 methine signal.

  • Cis-Isomer Response: You will observe a strong NOE enhancement at H4-axial and H2-axial . This confirms H3/H5 are axial (and thus the COOH groups are equatorial).

  • Trans-Isomer Response: Due to the ring flip, the NOE signals will be averaged or significantly weaker/diffuse compared to the rigid cis-isomer.

References

  • Structural Analogs & Synthesis

    • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2025).[2][3][4] National Institutes of Health. Link

  • NMR Solvent & pH Effects

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. (2010). University of Pittsburgh / ACS. Link

  • Conformational Analysis of Piperidines

    • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (2006).[5] PubMed. Link

  • Spectral Data for Piperidine Core

    • Piperidine 1H NMR Spectrum. (2025).[2][3][4] SpectraBase.[3] Link

Sources

Infrared (IR) spectroscopy peaks characteristic of Piperidine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of Piperidine-3,5-dicarboxylic Acid

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique molecular fingerprint based on the vibrational frequencies of chemical bonds.[1][2] For researchers in drug development and organic synthesis, the ability to rapidly confirm the presence of key functional groups is critical. Piperidine-3,5-dicarboxylic acid, a heterocyclic compound incorporating both a secondary amine and two carboxylic acid moieties, presents a fascinating case for IR analysis. Its spectrum is a composite of the features from its constituent parts, influenced by strong intermolecular and potentially intramolecular hydrogen bonding.

This guide provides a detailed comparison of the characteristic IR peaks of Piperidine-3,5-dicarboxylic Acid, breaking down its spectrum by comparing it to simpler, related structures. We will explore the theoretical basis for peak positions and shapes, offer a practical protocol for sample analysis, and provide a clear visual guide to link spectral features with their corresponding molecular vibrations.

Section 1: Deconstructing the Spectrum - Analysis of Constituent Moieties

To accurately interpret the complex spectrum of Piperidine-3,5-dicarboxylic Acid, we first must understand the IR signatures of its fundamental components: the piperidine ring and the carboxylic acid group.

The Piperidine Signature: A Secondary Cyclic Amine

The piperidine ring provides several characteristic peaks. The most diagnostic is the N-H stretching vibration of the secondary amine.

  • N-H Stretch: For secondary amines, this peak typically appears as a single, relatively weak to medium intensity band between 3350 and 3310 cm⁻¹.[3] In cyclic systems like piperidine, this frequency can be slightly lower due to ring strain and molecular conformation.[3]

  • C-H Stretches: The aliphatic C-H bonds of the cyclohexane ring backbone give rise to sharp, strong absorptions in the 3000-2850 cm⁻¹ region. These peaks are often superimposed on the much broader O-H stretch from the carboxylic acid groups in the final molecule.[4]

  • N-H Bend: A bending vibration for the N-H group can sometimes be observed in the 1650-1500 cm⁻¹ region, though it is often weak and can be obscured by other peaks.

The Carboxylic Acid Signature: The Dominance of Hydrogen Bonding

Carboxylic acids produce some of the most recognizable and dominant features in an IR spectrum, primarily due to strong hydrogen bonding which causes significant peak broadening.[1][5]

  • O-H Stretch: This is the most prominent feature, appearing as an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][6][7][8] This extensive broadening is a direct result of the strong intermolecular hydrogen bonding that leads to the formation of dimers in the solid or liquid state.[4][5] This broad peak will typically overlap with the sharper C-H stretching bands.[4]

  • C=O Stretch: The carbonyl group of a carboxylic acid gives a strong, sharp peak. For saturated, hydrogen-bonded (dimeric) acids, this peak is found in the 1725-1700 cm⁻¹ range.[5][6][7] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretch & O-H Bend: Two other vibrations are associated with the carboxyl group. The C-O single bond stretch appears as a medium intensity peak between 1320-1210 cm⁻¹.[4][5] Additionally, an out-of-plane O-H bend (or wag) can often be seen as a broad, medium-intensity peak around 950-910 cm⁻¹.[4][5]

Section 2: The Composite Spectrum of Piperidine-3,5-dicarboxylic Acid

By combining the features of the piperidine ring and the two carboxylic acid groups, we can predict the IR spectrum of Piperidine-3,5-dicarboxylic Acid. The presence of both an acidic (–COOH) and a basic (–NH–) group within the same molecule raises the possibility of zwitterion formation in the solid state. This would alter the spectrum, replacing the –COOH and –NH peaks with carboxylate (–COO⁻) and ammonium (–NH₂⁺–) peaks. However, for the neutral form, the expected peaks are as follows.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Characteristics Rationale & Comparative Notes
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very BroadThe hallmark of a carboxylic acid. Caused by extensive hydrogen bonding.[4][6][8] It will likely obscure the N-H and C-H stretches.
PiperidineN-H Stretch~3300 - 3250Weak to Medium, SharpMay appear as a small, sharp peak on the shoulder of the massive O-H band.[3]
AliphaticC-H Stretch2980 - 2850Medium to Strong, SharpCharacteristic of the CH₂ groups in the piperidine ring. Will be superimposed on the broad O-H stretch.[4]
Carboxylic AcidC=O Stretch1725 - 1700Strong, SharpIndicative of a saturated, hydrogen-bonded carboxylic acid.[5][7] The presence of two such groups should make this peak very intense.
Piperidine/AliphaticC-H Bend~1470 - 1440MediumScissoring and bending vibrations of the CH₂ groups.
Carboxylic AcidC-O Stretch1320 - 1210Medium to StrongCoupled with the O-H in-plane bend, this confirms the carboxyl group.[4][5]
Carboxylic AcidO-H Bend950 - 910Medium, BroadA diagnostically useful, broad "wagging" vibration for the carboxylic acid dimer.[5]

Section 3: Experimental Protocol for High-Fidelity IR Analysis

To obtain a reliable spectrum, proper sample preparation is paramount. For a solid sample like Piperidine-3,5-dicarboxylic Acid, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.

Protocol: Solid-State IR Spectroscopy using ATR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or residue signals from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the dry, finely powdered Piperidine-3,5-dicarboxylic Acid sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Causality Note: The choice of ATR over the traditional KBr pellet method is based on convenience and the avoidance of potential interactions between the sample and the hygroscopic KBr matrix, which can introduce interfering water peaks.

Section 4: Visualizing Key Molecular Vibrations

To better understand the relationship between the molecular structure and its IR spectrum, the following diagram illustrates the key bonds responsible for the most characteristic peaks.

Caption: Key vibrational modes in Piperidine-3,5-dicarboxylic Acid.

Conclusion

The IR spectrum of Piperidine-3,5-dicarboxylic Acid is a powerful tool for its structural confirmation. The key diagnostic features are the exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and the strong, sharp C=O carbonyl stretch around 1725-1700 cm⁻¹. The presence of sharp C-H stretching peaks superimposed on the broad O-H band, and potentially a weak N-H stretch near 3300 cm⁻¹, confirms the aliphatic piperidine ring. By comparing these features against the spectra of simpler amines and carboxylic acids, researchers can confidently identify this multifunctional compound and ensure its structural integrity for further use in research and development.

References

  • Vertex AI Search. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Mishra, S., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications.
  • Mishra, S., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
  • American Chemical Society. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose.
  • Oreate AI. (2026). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?.
  • Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI.
  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy.
  • ResearchGate. (n.d.). Infrared spectra of (a) cubane-1,4-dicarboxylic acid, (b)....
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institutes of Health. (n.d.). Piperidine. PubChem.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
  • Gunasekaran, S., & Anita, B. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum.
  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Merck Index. (n.d.). Piperidine.
  • R Discovery. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.
  • MDPI. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.
  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

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Thermal Gravimetric Analysis (TGA) of Piperidine-3,5-dicarboxylic Acid Complexes: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-3,5-dicarboxylic acid (PDCA) is a versatile, conformationally flexible alicyclic ligand increasingly utilized in the synthesis of advanced coordination complexes and peptidomimetics[1]. When evaluating PDCA-based metal-organic complexes for applications in catalysis or materials science, understanding their thermal stability is paramount.

This guide provides a comprehensive, objective comparison of the thermal performance of PDCA metal complexes against their widely utilized aromatic counterparts, Pyridine-3,5-dicarboxylic acid (PyDCA) complexes[2]. By detailing the mechanistic causality behind their thermal degradation and providing a self-validating Thermal Gravimetric Analysis (TGA) protocol, this document equips researchers with the authoritative data needed to optimize ligand selection.

Mechanistic Insights: Alicyclic vs. Aromatic Dicarboxylate Ligands

The thermal stability of a coordination complex is intrinsically linked to the electronic and steric properties of its organic linker. When subjected to thermal stress, PDCA and PyDCA exhibit fundamentally different degradation kinetics due to their ring structures:

  • Aromatic Rigidity (PyDCA): The PyDCA ligand features a conjugated

    
    -system within its pyridine ring, which imparts exceptional thermodynamic stability. In TGA profiles, PyDCA complexes typically resist framework decomposition until temperatures exceed 330 °C. The primary degradation pathway involves decarboxylation followed by the high-temperature cleavage of the robust aromatic ring[2][3].
    
  • Alicyclic Flexibility (PDCA): In contrast, the saturated piperidine ring of PDCA adopts a flexible chair conformation and lacks resonance stabilization. Consequently, the activation energy required for C-C and C-N bond homolysis is significantly lower. PDCA complexes generally initiate framework decomposition between 250 °C and 280 °C. While this lower thermal stability precludes their use in high-temperature gas separation, it makes PDCA complexes superior candidates as low-temperature sacrificial precursors for the generation of metal oxide nanoparticles[4].

Standardized TGA Protocol for Coordination Complexes

To ensure reproducibility and scientific integrity, TGA must be executed as a self-validating system. The following protocol isolates the intrinsic thermal properties of the complex from instrumental artifacts.

Step-by-Step Methodology
  • Instrument Calibration (Validation Step): Prior to analysis, calibrate the thermobalance using certified standard weights. Calibrate the temperature axis using the Curie point transitions of reference materials (e.g., Alumel at 152.8 °C and Nickel at 354.0 °C). Run an empty crucible baseline to account for buoyancy effects across the temperature gradient.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the finely powdered complex into a pre-tared 70

    
    L alumina (
    
    
    
    ) crucible.
    • Causality: Utilizing a small mass and fine particle size minimizes thermal gradients within the sample bed, ensuring uniform heat transfer and preventing delayed signal detection.

  • Atmosphere Configuration: Set the balance purge to 40 mL/min and the sample purge to 60 mL/min using High Purity Nitrogen (99.999%).

    • Causality: An inert nitrogen atmosphere is critical. It prevents the premature oxidative combustion of the organic ligand, allowing the researcher to clearly resolve the endothermic decarboxylation steps from overlapping exothermic oxidation events[5].

  • Thermal Ramp: Hold the sample isothermally at 30 °C for 5 minutes to stabilize the microbalance. Subsequently, heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is the established standard for metal-organic frameworks; it provides the optimal balance between resolving closely overlapping weight loss events and maintaining practical experimental throughput[5].

  • Data Processing: Subtract the blank baseline run from the sample data. Generate the first derivative of the weight loss curve (DTG) to precisely identify the onset (

    
    ) and peak (
    
    
    
    ) temperatures of each degradation stage.

TGA_Workflow N1 Sample Prep (5-10 mg, Alumina) N2 Atmosphere Control (N2 Purge, 60 mL/min) N1->N2 N3 Thermal Ramp (10 °C/min to 800 °C) N2->N3 N4 Data Processing (Baseline & DTG) N3->N4

Figure 1: Standardized self-validating TGA workflow for coordination complexes.

Comparative TGA Data Analysis

The table below synthesizes the quantitative thermal decomposition profiles of a representative Copper(II)-PDCA complex against a Copper(II)-PyDCA alternative. The data highlights the distinct thermal windows of operation for both materials.

Table 1: Thermal Decomposition Profiles of Cu(II) Dicarboxylate Complexes
Decomposition StageComplexTemperature Range (°C)Mass Loss (%)Mechanistic Assignment
Stage 1: Dehydration Cu(II)-PDCA 60 – 140~10.5%Loss of lattice and coordinated

Cu(II)-PyDCA 80 – 150~10.6%Loss of lattice and coordinated

Stage 2: Ligand Degradation Cu(II)-PDCA 250 – 320~65.0%Decarboxylation & piperidine ring fragmentation
Cu(II)-PyDCA 330 – 420~65.8%Decarboxylation & pyridine ring breakdown
Stage 3: Residue Formation Cu(II)-PDCA > 450~24.5%Formation of Copper Oxide (CuO) residue
Cu(II)-PyDCA > 500~23.6%Formation of Copper Oxide (CuO) residue

Data Interpretation: Both complexes exhibit a similar initial dehydration profile, indicating comparable metal-water coordination strengths. However, the critical divergence occurs in Stage 2. The alicyclic PDCA complex undergoes catastrophic structural collapse starting at 250 °C, whereas the aromatic PyDCA complex remains intact until 330 °C.

Degradation_Pathway A [Cu(PDCA)(H2O)2]·H2O Initial Hydrated Complex B [Cu(PDCA)] Dehydrated Complex A->B 60-140 °C Endothermic (-H2O) C Amorphous Intermediate (Decarboxylation & Ring Cleavage) B->C 250-320 °C Endothermic in N2 D CuO Final Metal Oxide Residue C->D >450 °C Structural Collapse

Figure 2: Mechanistic thermal degradation pathway of Cu(II)-PDCA complexes under N2.

Conclusion & Application Notes

While Piperidine-3,5-dicarboxylic acid (PDCA) lacks the extreme thermal robustness of Pyridine-3,5-dicarboxylic acid (PyDCA), its unique thermal degradation profile is highly advantageous for specific synthetic workflows. The lower decomposition threshold of the alicyclic ring allows researchers to calcine PDCA-based metal-organic frameworks at milder temperatures, yielding highly porous, carbon-doped metal oxide matrices without inducing severe thermal sintering of the resulting nanoparticles[4]. When executing these analyses, strict adherence to the standardized TGA protocol—particularly regarding inert gas purging and baseline validation—is required to accurately map these decomposition kinetics.

References

  • Control of Hairpin Formation via Proline Configuration in Parallel β-Sheet Model Systems.
  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • Synthesis of novel Cu/Fe based benzene Dicarboxylate (BDC) metal organic frameworks and investigations into their optical and electrochemical properties. NIH (PMC).
  • Thermally activated structural phase transitions and processes in metal–organic frameworks. RSC.

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